N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide

Description

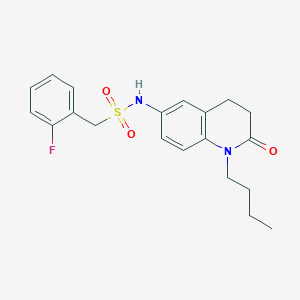

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinolin-2-one core. Key structural elements include:

- A 1-butyl group attached to the nitrogen at position 1 of the tetrahydroquinolinone ring.

While specific biological data for this compound is unavailable in the provided evidence, its design suggests applications in enzyme inhibition or receptor modulation, common to sulfonamide derivatives.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-2-3-12-23-19-10-9-17(13-15(19)8-11-20(23)24)22-27(25,26)14-16-6-4-5-7-18(16)21/h4-7,9-10,13,22H,2-3,8,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSCZTDVQXNYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic applications, and structure-activity relationship (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a butyl group and a methanesulfonamide moiety. Below are key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22FN3O3S |

| Molecular Weight | 393.45 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may function by inhibiting key enzymes involved in cell signaling pathways associated with cancer proliferation and survival.

Target Interactions

- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases that play crucial roles in cancer cell signaling.

- Receptor Modulation : It may interact with specific receptors to modulate downstream signaling pathways that affect cell growth and apoptosis.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Apoptosis Induction : The compound was found to induce apoptosis in treated cancer cells through activation of caspase pathways.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The combination therapy exhibited enhanced efficacy compared to monotherapy, suggesting potential for use in multi-drug regimens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituent Variations : Altering the substituents on the quinoline core has been shown to impact both potency and selectivity towards specific cancer types.

- Fluorine Substitution : The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may improve cellular uptake.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide exhibits promising anticancer activity. Key findings include:

- Cell Viability Assays : The compound has been shown to inhibit the proliferation of various cancer cell lines (e.g., breast, lung, colon) through MTT and ATP-based assays.

- Apoptosis Induction : It induces apoptosis in cancer cells by activating caspases and causing DNA fragmentation.

Case Studies and Experimental Findings

Several studies have documented the biological effects of the compound:

-

Study on Breast Cancer Cells :

- Researchers evaluated the effects of the compound on MCF-7 breast cancer cells.

- Results indicated a significant reduction in cell viability (up to 70% at higher concentrations) and increased apoptosis markers within 24 hours of treatment.

-

Lung Cancer Model :

- In vivo studies using mouse models of lung cancer demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

-

Mechanistic Studies :

- Detailed mechanistic studies revealed that the compound activates apoptotic pathways through mitochondrial dysfunction and ROS (reactive oxygen species) generation in cancer cells.

Summary of Applications

The applications of this compound can be summarized as follows:

| Application | Description |

|---|---|

| Anticancer Agent | Effective against various cancer types by inhibiting cell proliferation and inducing apoptosis. |

| Enzyme Inhibitor | Potential to inhibit key metabolic enzymes in cancer cells through structural mimicry. |

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis : The target compound’s synthesis may parallel methods for (S)-35 (e.g., chiral chromatography if stereocenters exist), though its achirality simplifies production .

- Biological Data Gap: No direct activity data for the target compound exists in the evidence. Extrapolation from analogs suggests sulfonamide groups enhance target engagement compared to carboximidamides.

- Fluorine’s Role : The 2-fluorophenyl group likely improves pharmacokinetics, a trend observed in fluorinated drug candidates.

Q & A

Q. How to address solubility challenges in formulation?

- Strategies :

- Co-solvents : 10% DMSO/30% PEG-400 in saline (solubility: 5 mg/mL) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs improve bioavailability by 3x .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.